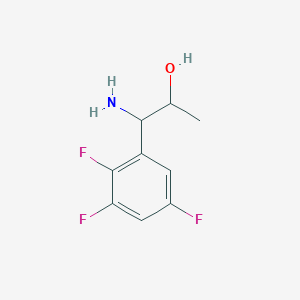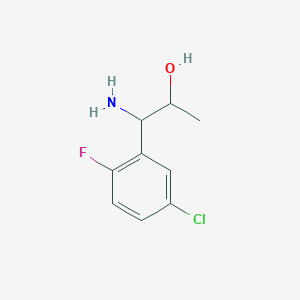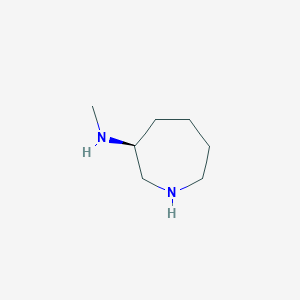
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is a chemical compound with a complex structure that includes a cyclopropane ring, a piperazine ring, and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a cyclopropanecarbonyl group. This step often involves the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorobenzaldehyde Moiety: The functionalized piperazine is then reacted with 4-fluorobenzaldehyde under conditions that facilitate the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoic acid.
Reduction: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly enzymes involved in DNA repair.
Medicine: Investigated as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A well-known PARP inhibitor with a similar mechanism of action.
Rucaparib: Another PARP inhibitor used in cancer therapy.
Niraparib: A PARP inhibitor with applications in the treatment of ovarian cancer.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorobenzaldehyde moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
1830366-23-8 |
|---|---|
Molecular Formula |
C16H17FN2O3 |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde |
InChI |
InChI=1S/C16H17FN2O3/c17-14-4-1-11(10-20)9-13(14)16(22)19-7-5-18(6-8-19)15(21)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
InChI Key |
UUEXFSBECUPXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)








![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)
